Yttrium triiodate

Description

Properties

CAS No. |

14723-99-0 |

|---|---|

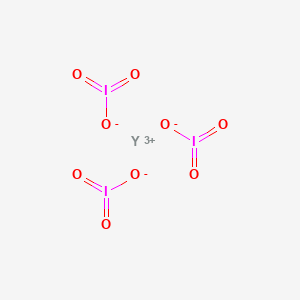

Molecular Formula |

I3O9Y |

Molecular Weight |

613.61 g/mol |

IUPAC Name |

yttrium(3+);triiodate |

InChI |

InChI=1S/3HIO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

GNAQWXYOWUNBQL-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Y+3] |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Y+3] |

Other CAS No. |

14723-99-0 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Yttrium Triiodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of yttrium triiodate, Y(IO₃)₃. Due to the limited availability of comprehensive studies on this specific compound, this document synthesizes available data, proposes plausible experimental protocols based on related compounds, and highlights areas for future research.

Introduction

This compound, with the chemical formula Y(IO₃)₃, is an inorganic compound of interest for its potential applications in materials science and as a precursor for the synthesis of other yttrium-based materials. The study of metal iodates is significant due to their diverse crystal structures and potential for applications in nonlinear optics and as oxidizing agents. This guide aims to provide a foundational understanding of the synthesis and key characterization techniques for this compound.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in the available literature. However, based on the synthesis of other metal iodates, two primary methods can be proposed: precipitation from aqueous solution and mechanochemical synthesis.

Aqueous Precipitation

This method relies on the reaction of a soluble yttrium salt with a soluble iodate source in an aqueous medium, leading to the precipitation of the less soluble this compound.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.1 M solution of yttrium nitrate (Y(NO₃)₃) in deionized water.

-

Prepare a 0.3 M solution of potassium iodate (KIO₃) or sodium iodate (NaIO₃) in deionized water.

-

-

Precipitation:

-

Slowly add the yttrium nitrate solution to the potassium iodate solution dropwise while stirring vigorously. The excess of the iodate solution helps to ensure complete precipitation.

-

Continue stirring the mixture at room temperature for 1-2 hours to allow for the complete formation of the precipitate.

-

-

Isolation and Purification:

-

Collect the white precipitate by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Finally, wash the precipitate with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in a vacuum oven at 60-80 °C for several hours until a constant weight is achieved.

-

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy to induce chemical reactions. This approach is considered a green and efficient alternative to traditional solvent-based methods.[1]

Proposed Experimental Protocol:

-

Precursor Preparation:

-

Combine stoichiometric amounts of yttrium nitrate (Y(NO₃)₃) and potassium iodate (KIO₃) in a high-energy ball milling vial.

-

-

Milling:

-

Mill the mixture at a high speed (e.g., 500-1000 rpm) for a duration of 30-60 minutes. The milling time can be optimized to ensure complete reaction.

-

-

Product Isolation:

-

After milling, the resulting powder is the this compound product. Further purification may be required depending on the presence of any unreacted precursors or byproducts.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the synthesis of this compound and to understand its properties.

Solubility Product Constant (Ksp)

The solubility product constant (Ksp) is a measure of the solubility of a sparingly soluble salt. For this compound, the dissolution equilibrium in water is:

Y(IO₃)₃(s) ⇌ Y³⁺(aq) + 3IO₃⁻(aq)

The Ksp expression is given by:

Ksp = [Y³⁺][IO₃⁻]³

The reported Ksp value for this compound is 1.12 x 10⁻¹⁰ .[2][3][4] This value can be used to calculate the molar solubility of the compound.

Table 1: Solubility Data for this compound

| Parameter | Value | Reference |

| Ksp | 1.12 x 10⁻¹⁰ | [2][3][4] |

Further Characterization Techniques

While specific experimental data for this compound is scarce, the following techniques are standard for the characterization of such materials.

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the synthesized powder.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present, specifically the vibrations of the iodate ion (IO₃⁻).

-

Raman Spectroscopy: To complement FTIR in identifying the vibrational modes of the compound.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition pathway of this compound.

-

Scanning Electron Microscopy (SEM): To investigate the morphology and particle size of the synthesized powder.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the product.

Experimental Workflows

The following diagrams illustrate the proposed workflows for the synthesis and characterization of this compound.

Caption: Proposed synthesis workflows for this compound.

Caption: Standard characterization workflow for this compound.

Conclusion and Future Outlook

This technical guide has outlined potential synthesis routes and a standard characterization framework for this compound. The lack of extensive experimental data in the current literature presents an opportunity for further research. Future work should focus on the systematic synthesis of this compound via the proposed methods, followed by comprehensive characterization to determine its crystal structure, spectroscopic properties, and thermal behavior. Such studies would be invaluable for unlocking the potential applications of this material.

References

- 1. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 2. Answered: Calculate the molar solubility of yttrium iodate Y(IO3)3 Ksp=1.12×10−10 when dissolved in a 0.0500M solution of yttrium nitrate Y(NO3)3. Yttrium nitrate,… | bartleby [bartleby.com]

- 3. Solved i. Calculate the concentration of iodate ions (IO3 – | Chegg.com [chegg.com]

- 4. brainly.com [brainly.com]

An In-depth Technical Guide to the Crystal Structure and Properties of Yttrium Triiodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium triiodate, with the chemical formula Y(IO₃)₃, is an inorganic compound that has garnered interest for its potential applications in various scientific fields. Its properties as a photocatalyst and its complex crystal chemistry make it a subject of ongoing research. This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of this compound, with a focus on providing detailed data and experimental protocols for researchers.

Crystal Structure

This compound crystallizes in a nonbonding, layered structure. The dihydrate form, Y(IO₃)₃·2H₂O, has also been synthesized and structurally characterized.

Crystallographic Data

A summary of the crystallographic data for this compound and its dihydrate is presented below.

| Parameter | Y(IO₃)₃·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.365(3) |

| b (Å) | 8.452(3) |

| c (Å) | 10.608(4) |

| β (°) | 106.69(3) |

| Volume (ų) | 631.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 4.886 |

Physicochemical Properties

The properties of this compound are influenced by its layered crystal structure.

Optical Properties

This compound exhibits interesting optical properties, making it a candidate for photocatalytic applications.

| Property | Value |

| Optical Band Gap (Eg) | 4.25 eV (Direct transition) |

| Absorption Edge | ~292 nm |

Solubility

The solubility product constant (Ksp) provides insight into the low solubility of this compound in water.

| Property | Value |

| Ksp | 1.12 x 10-10 |

| Molar Solubility (in water) | ~1.43 x 10-3 mol/L |

Experimental Protocols

Hydrothermal Synthesis of Y(IO₃)₃

This protocol is based on the method described by Huang et al. (2014) for the synthesis of Y(IO₃)₃ as a photocatalyst.[1]

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Iodic acid (HIO₃)

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of yttrium nitrate hexahydrate.

-

Prepare a 0.3 M aqueous solution of iodic acid.

-

In a typical synthesis, mix the yttrium nitrate solution and the iodic acid solution in a 1:3 molar ratio.

-

Stir the resulting mixture vigorously for 30 minutes at room temperature.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180°C for 24 hours.

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and absolute ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at 60°C for 12 hours.

Characterization Methods

-

X-ray Diffraction (XRD): To determine the crystal phase and structure of the synthesized material.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the Y(IO₃)₃ crystals.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical absorption properties and estimate the band gap of the material.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow designed to produce and verify the desired material.

Signaling Pathways (Photocatalysis)

The excellent photocatalytic performance of this compound can be attributed to the generation of reactive oxygen species under UV light irradiation. The very positive valence band position of Y(IO₃)₃ leads to strong photo-oxidation capabilities.[1]

References

An In-depth Technical Guide to the Electronic and Optical Properties of Yttrium Halides: A Focus on Yttrium Triiodide

A Note to the Reader: The initial request for a technical guide on yttrium triiodate (Y(IO₃)₃) revealed a significant scarcity of available scientific literature and data on its specific electronic and optical properties. In contrast, the related compound, yttrium triiodide (YI₃), is more thoroughly characterized. Therefore, this guide will focus on the properties of yttrium triiodide as a representative yttrium halide, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Yttrium Triiodide (YI₃)

Yttrium triiodide is an inorganic compound with the chemical formula YI₃. It is a white to yellowish crystalline solid that is soluble in water.[1] The compound is noted for its applications in materials science, particularly in the development of phosphors and lasers due to its interesting optical properties.[2] Yttrium exists in the +3 oxidation state in this compound.[1]

Electronic Properties

Optical Properties

Yttrium triiodide exhibits notable optical properties, making it a subject of interest for various applications.

Luminescence

Yttrium triiodide displays luminescent properties, meaning it can absorb light and re-emit it at different wavelengths. This characteristic makes it a valuable material in the development of new phosphors for applications such as lighting and displays.[2] The luminescence can be tailored by doping YI₃ with other elements.

Refractive Index and Nonlinear Optics

Specific quantitative data on the refractive index and nonlinear optical properties of pure yttrium triiodide are not detailed in the available search results. However, research into organic-inorganic hybrid rare earth halides, which can include yttrium-based compounds, suggests the potential for tunable optical properties. These hybrid materials combine high luminous efficiency with adjustable optical characteristics, indicating that the optical properties of yttrium halides can be engineered for specific applications.

Data Summary

Due to the limited specific quantitative data for this compound and triiodide in the search results, a comprehensive data table cannot be constructed. However, some fundamental properties of Yttrium Triiodide are presented below.

| Property | Value | Reference |

| Chemical Formula | YI₃ | [2] |

| Appearance | White or yellowish crystalline solid | [2] |

| Solubility | Soluble in water | |

| Oxidation State of Yttrium | +3 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available. However, a general workflow for the synthesis and characterization of a crystalline inorganic material like yttrium triiodide can be outlined.

Synthesis of Yttrium Triiodide

A common method for the synthesis of yttrium triiodide involves the direct reaction of yttrium metal with iodine in an inert atmosphere at elevated temperatures.

Workflow for Yttrium Triiodide Synthesis:

Caption: A generalized workflow for the synthesis of yttrium triiodide.

Characterization of Electronic and Optical Properties

Standard solid-state characterization techniques would be employed to determine the electronic and optical properties of the synthesized yttrium triiodide.

Workflow for Material Characterization:

Caption: Standard techniques for characterizing the electronic and optical properties.

Relevance to Drug Development

While yttrium triiodide itself does not have direct, well-documented applications in drug development, yttrium-containing compounds are relevant in the biomedical field. For instance, radioactive isotopes of yttrium are used in cancer therapy. The development of novel luminescent materials based on yttrium compounds, such as yttrium triiodide, could have applications in bio-imaging and diagnostics. The study of the electronic and optical properties of such materials is crucial for designing probes with desired excitation and emission characteristics for biological applications.

Conclusion

This technical guide has provided an overview of the available information on the electronic and optical properties of yttrium triiodide, presented as a substitute for the requested information on this compound due to a lack of available data. While specific quantitative data remains sparse, the luminescent properties of yttrium triiodide suggest its potential in the development of advanced optical materials. Further experimental and theoretical studies are necessary to fully elucidate the electronic and optical characteristics of this compound and to explore its potential applications, including those in the biomedical field.

References

chemical formula and molecular weight of yttrium triiodate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of yttrium triiodate, focusing on its fundamental chemical properties. The information is intended to serve as a foundational reference for professionals in research and development.

Core Chemical and Physical Properties

This compound is an inorganic compound composed of yttrium, iodine, and oxygen. It is a salt formed from the yttrium cation (Y³⁺) and the iodate anion (IO₃⁻). The precise properties of this compound, such as its crystal structure and solubility, are critical for its application in materials science and other fields.

Data Presentation

The fundamental quantitative data for this compound are summarized below.

| Property | Value |

| Chemical Formula | Y(IO₃)₃ |

| Molecular Weight | 587.62 g/mol |

| CAS Number | 13470-38-7[1][2][3][4] |

Experimental Protocols

Due to the nature of the request focusing on a specific chemical compound's formula and molecular weight, detailed experimental protocols for drug development or biological signaling are not applicable. However, a generalized experimental workflow for the synthesis and characterization of such a compound is relevant.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of a soluble yttrium salt (e.g., yttrium nitrate) with a solution containing an iodate source (e.g., potassium iodate or iodic acid) in an aqueous medium.

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of a known concentration of a soluble yttrium salt and an iodate salt.

-

Reaction: The yttrium salt solution is slowly added to the iodate solution under constant stirring. The formation of a precipitate indicates the synthesis of this compound. The reaction is typically performed at a controlled temperature to influence crystal size and purity.

-

Y(NO₃)₃ + 3KIO₃ → Y(IO₃)₃↓ + 3KNO₃

-

-

Isolation and Purification: The resulting precipitate is isolated via filtration. It is then washed multiple times with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Drying: The purified precipitate is dried in an oven at a specific temperature to remove residual water, yielding the final this compound product.

Characterization:

To confirm the identity and purity of the synthesized this compound, various analytical techniques can be employed:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the iodate group.

-

Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.

-

Elemental Analysis: To confirm the elemental composition (Y, I, O).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

High-Pressure Phase Transitions in Yttrium Oxide (Y₂O₃)

An in-depth analysis of the current scientific literature reveals a notable absence of experimental or theoretical studies on the phase transitions of yttrium triiodate (Y(IO₃)₃) under high-pressure conditions. Research in this specific area appears to be unexplored, and consequently, quantitative data and detailed experimental protocols are not available.

However, significant research has been conducted on the high-pressure behavior of a related compound, yttrium oxide (Y₂O₃). This body of work provides a comprehensive understanding of pressure-induced phase transformations, making it a valuable case study. This guide will, therefore, focus on the phase transitions in yttrium oxide under pressure, presenting the available data in the requested technical format.

Yttrium oxide (Y₂O₃) is a technologically important rare-earth sesquioxide that exhibits a series of structural phase transitions under the application of high pressure. At ambient conditions, Y₂O₃ crystallizes in a cubic structure (C-type). As pressure increases, it transforms into monoclinic (B-type) and subsequently into a hexagonal or rhombohedral (A-type) phase.[1][2][3] The precise transition pressures can be influenced by factors such as sample crystallinity and particle size.[4]

Data Presentation: Quantitative Analysis of Phase Transitions

The following tables summarize the key quantitative data reported for pressure-induced phase transitions in yttrium oxide.

| Phase Transition | Transition Pressure (GPa) | Crystal System | Space Group | Notes |

| Cubic (C-type) to Monoclinic (B-type) | 6.8 - 13 | Cubic to Monoclinic | Ia-3 to C2/m | The transition pressure varies in the literature. Theoretical calculations predict the transition at 6.8 GPa[5], while experimental studies have observed it at approximately 12-13 GPa.[1][2][3] |

| Monoclinic (B-type) to Hexagonal/Rhombohedral (A-type) | 19 - 24.5 | Monoclinic to Hexagonal | C2/m to P-3m1 | Observed experimentally at 19 GPa[1][2] and 24.5 GPa.[3] Some theoretical studies suggest a transition to an orthorhombic Pnma structure at 14.4 GPa which remains stable up to 300 GPa.[5] |

| Reversibility | The C-type to B-type transition is generally considered irreversible upon pressure release. The B-type to A-type transition is reversible, though it may exhibit hysteresis.[3][6] |

| Crystallographic Data for Y₂O₃ Phases | ||

| Phase | Crystal System | Space Group |

| C-type | Cubic | Ia-3[5][7] |

| B-type | Monoclinic | C2/m[5] |

| A-type | Hexagonal | P-3m1[5] |

Experimental Protocols

The investigation of high-pressure phase transitions in Y₂O₃ primarily employs diamond anvil cells (DACs) coupled with in-situ characterization techniques such as Raman spectroscopy and X-ray diffraction (XRD).

1. High-Pressure Generation using a Diamond Anvil Cell (DAC):

-

Apparatus: A diamond anvil cell is used to generate high pressures. The sample is placed in a small chamber within a gasket, typically made of a strong metal like rhenium, which is compressed between two diamond anvils.

-

Sample Loading: A small single crystal or polycrystalline powder of Y₂O₃ is loaded into the sample chamber. For nanoparticles, a precursor solution method followed by calcination can be used for synthesis.[4]

-

Pressure Medium: A pressure-transmitting medium, such as a mixture of methanol and ethanol or silicone oil, is often used to ensure quasi-hydrostatic conditions.

-

Pressure Calibration: The pressure inside the DAC is typically calibrated using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.

2. In-Situ Raman Spectroscopy:

-

Objective: To probe the vibrational modes of the Y₂O₃ crystal lattice, which are sensitive to changes in crystal structure.

-

Procedure:

-

The DAC containing the Y₂O₃ sample is placed under a Raman microscope.

-

A laser beam is focused onto the sample through one of the diamond anvils.

-

The scattered light is collected and analyzed by a spectrometer.

-

Raman spectra are recorded at incremental pressure steps. The appearance of new Raman peaks or the disappearance of existing ones indicates a phase transition.[1][2][6]

-

3. In-Situ Synchrotron X-ray Diffraction (XRD):

-

Objective: To determine the crystal structure of the material at different pressures.

-

Procedure:

-

The DAC is mounted on a goniometer at a synchrotron beamline.

-

A high-energy, monochromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are collected by an area detector.

-

The resulting diffraction patterns are analyzed to identify the crystal structure and determine the lattice parameters at each pressure point. This allows for the precise identification of the different phases and the pressure at which transitions occur.[4]

-

Visualizations

Caption: Pressure-induced phase transition sequence in Y₂O₃.

Caption: Workflow for high-pressure studies of Y₂O₃.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. Size-Dependent High-Pressure Behavior of Pure and Eu3+-Doped Y2O3 Nanoparticles: Insights from Experimental and Theoretical Investigations [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

A Theoretical Investigation of the Electronic Band Structure of Yttrium Triiodate: A Methodological Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract:

Yttrium triiodate, Y(IO₃)₃, a member of the rare-earth iodate family, presents significant interest for its potential applications in nonlinear optics, scintillators, and as a host for luminescent materials. A thorough understanding of its electronic band structure is paramount for the targeted design and optimization of its functional properties. This technical guide provides a comprehensive, albeit prospective, methodology for the theoretical calculation of the electronic band structure of this compound using first-principles Density Functional Theory (DFT). Due to a lack of published theoretical studies on this specific compound, this document outlines a robust computational protocol based on established methodologies for analogous rare-earth compounds. It further presents the expected data in a structured format and visualizes the computational workflow, serving as a roadmap for future research in this area.

Introduction

The electronic band structure of a material dictates its optical and electronic properties, such as its conductivity, transparency, and response to electromagnetic radiation. For this compound, the arrangement of its valence and conduction bands, and the magnitude of its band gap, are critical parameters that influence its performance in various applications. Theoretical calculations, particularly those based on DFT, provide a powerful tool for elucidating these properties at a fundamental level, offering insights that can guide experimental synthesis and characterization. This whitepaper details a proposed computational workflow for determining the band structure of Y(IO₃)₃, from the initial crystal structure definition to the final analysis of the electronic properties.

Proposed Experimental and Computational Protocol

The following protocol outlines a comprehensive approach for the ab initio calculation of the electronic band structure of this compound.

2.1. Crystal Structure Determination

The foundational step for any band structure calculation is the precise definition of the crystal lattice. The experimentally determined crystal structure of this compound serves as the primary input. While various polymorphs may exist, a common starting point would be the structure reported for rare-earth iodates. For the purpose of this guide, we will consider a representative crystal system.

2.2. Density Functional Theory (DFT) Calculations

The electronic structure calculations would be performed using a plane-wave pseudopotential DFT approach as implemented in a software package such as Quantum ESPRESSO, VASP, or CASTEP.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for accurately predicting the band gap. While the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are computationally efficient, they are known to underestimate band gaps. Therefore, it is recommended to employ a hybrid functional, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, which mixes a portion of exact Hartree-Fock exchange with the GGA functional, often yielding more accurate band gap values.

-

Pseudopotentials: Norm-conserving or ultrasoft pseudopotentials would be used to describe the interaction between the core and valence electrons of Y, I, and O atoms. The valence electron configurations to be considered would be Y (4s², 4p⁶, 5s², 4d¹), I (5s², 5p⁵), and O (2s², 2p⁴).

-

Plane-Wave Basis Set: A kinetic energy cutoff for the plane-wave basis set must be determined through convergence testing. A typical starting point for oxides is in the range of 500-800 eV. The convergence of the total energy with respect to the cutoff energy should be carefully checked.

-

Brillouin Zone Sampling: The Brillouin zone would be sampled using a Monkhorst-Pack k-point mesh. Convergence of the total energy with respect to the k-point mesh density must be ensured. For an initial geometry optimization, a coarser mesh may be used, while a denser mesh is necessary for accurate density of states and band structure calculations.

-

Geometry Optimization: The crystal lattice parameters and atomic positions obtained from experimental data would be fully relaxed by minimizing the forces on the atoms and the stress on the unit cell. This ensures that the calculations are performed on the ground-state crystal structure.

-

Band Structure and Density of States (DOS) Calculation: Following geometry optimization, the electronic band structure would be calculated along high-symmetry directions in the first Brillouin zone. The path in the Brillouin zone is determined by the crystal's space group. Subsequently, the total and projected density of states (PDOS) would be computed to analyze the contribution of different atomic orbitals (Y-4d, I-5p, O-2p) to the valence and conduction bands.

Data Presentation

The quantitative results from the theoretical calculations should be organized for clarity and comparative analysis. The following tables provide a template for presenting the key findings. The values presented are hypothetical and for illustrative purposes only.

Table 1: Crystal Structure and Computational Parameters

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 8.50 |

| c (Å) | 10.20 |

| β (°) | 95.0 |

| Exchange-Correlation Functional | HSE06 |

| Kinetic Energy Cutoff (eV) | 600 |

| K-point Mesh (SCF) | 4 x 4 x 3 |

| K-point Path (Band Structure) | Γ-Z-D-B-Γ-A-E-C-Y-Γ |

Table 2: Calculated Electronic Properties

| Property | Calculated Value (Hypothetical) |

| Band Gap (eV) | 4.2 |

| Band Gap Type | Direct |

| Valence Band Maximum (VBM) Location | Γ point |

| Conduction Band Minimum (CBM) Location | Γ point |

| Effective Mass of Electrons (mₑ) | 0.8 m₀ |

| Effective Mass of Holes (mₕ) | 1.5 m₀ |

Visualization of Computational Workflow

A clear visualization of the computational workflow is essential for understanding the logical progression of the theoretical investigation. The following diagram, generated using the DOT language, illustrates the key steps in the proposed study.

Yttrium Triiodate: A Review of Its Known Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the available scientific knowledge regarding yttrium triiodate, Y(IO₃)₃. While the discovery of its constituent element, yttrium, dates back to the late 18th century, specific historical details and in-depth experimental data for this compound are notably scarce in readily accessible scientific literature. This document summarizes the currently available quantitative data and provides context based on the broader history of yttrium.

Physicochemical Properties of this compound

Quantitative data for this compound is limited. The most prominently reported property is its solubility product constant (Ksp), which provides insight into its low solubility in aqueous solutions.

Table 1: Quantitative Data for this compound

| Property | Value |

| Solubility Product (Ksp) | 1.12 x 10⁻¹⁰[1][2][3][4] |

| Molar Solubility (calculated) | 1.427 x 10⁻³ mol/L[1] |

Historical Context: The Discovery of Yttrium

The history of this compound is intrinsically linked to the discovery of the element yttrium itself. In 1794, Finnish chemist Johan Gadolin identified a new "earth" (oxide) from a mineral found in a quarry in Ytterby, Sweden. This new earth was later named yttria.[5] The isolation of the metallic element yttrium followed, contributing to the broader discovery and characterization of the rare earth elements. While the synthesis of various yttrium compounds likely occurred in the years following the element's discovery, specific historical accounts detailing the first synthesis and characterization of this compound are not well-documented in the available literature.

Synthesis and Experimental Protocols

Structural and Thermal Properties

Information regarding the crystal structure and thermal decomposition of this compound is not available in the reviewed literature. While studies on the thermal analysis of other rare earth oxides and the crystal structures of other rare earth iodates exist, specific data for this compound is absent.[11][12]

Logical Relationship: Solubility and Molar Solubility Calculation

The relationship between the solubility product constant (Ksp) and the molar solubility (s) of this compound can be illustrated through its dissolution equilibrium in water.

Caption: Dissolution equilibrium of this compound.

Conclusion

This technical guide highlights the current state of knowledge regarding this compound. While its solubility product is documented, there is a significant gap in the scientific literature concerning its discovery, historical synthesis, detailed experimental protocols, crystal structure, and thermal properties. Further research would be necessary to fully characterize this compound and establish a comprehensive understanding of its history and physicochemical behavior.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility Products [gchem.cm.utexas.edu]

- 4. Solved The Ksp of yttrium iodate, Y(IO3)3, is 1.12 × 10-10. | Chegg.com [chegg.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors : Oriental Journal of Chemistry [orientjchem.org]

- 11. A new polar alkaline earth–rare earth iodate: Ba2Ce(IO3)8(H2O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. par.nsf.gov [par.nsf.gov]

Unveiling Yttrium Triiodate: A Synthetic Compound in the Absence of Natural Occurrence

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Yttrium triiodate, with the chemical formula Y(IO₃)₃, is a compound that does not occur naturally as a mineral. Its existence is confined to synthetic laboratory environments. This technical guide provides an in-depth exploration of the reasons behind its absence in nature by examining the distinct geochemical behaviors of yttrium and iodine. Furthermore, this document details the synthesis, crystal structure, and known properties of synthetic this compound, offering valuable information for researchers working with this and analogous rare-earth compounds. Detailed experimental protocols for its synthesis are also presented, alongside a visualization of the divergent geochemical pathways of its constituent elements.

Natural Occurrence: A Tale of Two Separate Geochemical Paths

The primary reason for the absence of naturally occurring this compound lies in the disparate geochemical cycles of yttrium and iodine. Yttrium, a rare-earth element, is a lithophile, meaning it has a strong affinity for silicate minerals and is concentrated in the Earth's crust.[1] Conversely, iodine's geochemical journey is largely dictated by its volatility and biological activity, with the ocean acting as its primary reservoir.

The Geochemical Cycle of Yttrium

Yttrium is primarily found in rare-earth minerals such as monazite, bastnäsite, xenotime, and gadolinite, often alongside other lanthanide elements.[2] Its geochemical behavior is closely aligned with that of the heavy rare-earth elements (HREEs), such as holmium and erbium, due to their similar ionic radii and charge.[2] Yttrium is concentrated in felsic igneous rocks and their metamorphic equivalents. During weathering, it can be incorporated into clay minerals or form secondary phosphate minerals. Its transport in aqueous systems is generally limited due to its tendency to hydrolyze and adsorb onto particulate matter.

The Geochemical Cycle of Iodine

The Earth's iodine is predominantly found in the oceans. A significant portion of this iodine is volatilized into the atmosphere through biological and photochemical processes, primarily as methyl iodide.[3] This atmospheric iodine is then deposited on land through wet and dry deposition. In terrestrial environments, iodine, often in the form of iodate (IO₃⁻), is strongly associated with organic matter in soils and has a high affinity for iron and aluminum oxides.[3]

The fundamental disconnect between the concentration mechanisms of yttrium in the solid earth and iodine in the hydrosphere and atmosphere precludes the formation of this compound minerals.

Mineral Forms of Yttrium and Iodate

While this compound is not a natural mineral, both yttrium and iodate are found in various mineral forms.

Table 1: Common Mineral Forms of Yttrium

| Mineral | Chemical Formula | Crystal System |

| Monazite-(Y) | (Y,Ce,La,Nd,Th)PO₄ | Monoclinic |

| Xenotime-(Y) | YPO₄ | Tetragonal |

| Gadolinite-(Y) | Y₂Fe²⁺Be₂Si₂O₁₀ | Monoclinic |

| Bastnäsite-(Y) | (Y,Ce,La)(CO₃)F | Hexagonal |

Table 2: Common Mineral Forms of Iodate

| Mineral | Chemical Formula | Crystal System |

| Lautarite | Ca(IO₃)₂ | Monoclinic |

| Dietzeite | Ca₂(IO₃)₂(CrO₄) | Monoclinic |

| Salesite | Cu(IO₃)(OH) | Orthorhombic |

| Bellingerite | Cu₃(IO₃)₆·2H₂O | Triclinic |

Synthetic this compound: Synthesis and Properties

In the laboratory, this compound can be synthesized, and it is known to exist in at least two polymorphic forms, α-Y(IO₃)₃ and β-Y(IO₃)₃, which are obtained under hydrothermal conditions.[4]

Quantitative Data

The following tables summarize the known quantitative data for synthetic this compound and its constituent elements.

Table 3: Quantitative Properties of Synthetic this compound

| Property | Value | Notes |

| Chemical Formula | Y(IO₃)₃ | |

| Molar Mass | 613.61 g/mol | |

| Solubility Product (Ksp) | 1.12 x 10⁻¹⁰ | [5] |

| Molar Solubility | 1.43 x 10⁻³ mol/L | [5] Calculated from Ksp |

| Thermal Stability | Decomposes at 600 °C | [4] |

| Crystal System (α-form) | Monoclinic | [4] |

| Space Group (α-form) | P2₁/c | [4] |

| Lattice Parameters (α-form) | a = 7.038(1) Å, b = 8.466(1) Å, c = 13.317(1) Å, β = 99.65(1)° | [4] |

| Crystal System (β-form) | Monoclinic | [4] |

| Space Group (β-form) | P2₁/n | [4] |

| Lattice Parameters (β-form) | a = 8.685(1) Å, b = 5.964(1) Å, c = 14.958(1) Å, β = 96.99(2)° | [4] |

Experimental Protocols

The following are detailed hypothetical methodologies for the synthesis of this compound based on established methods for metal iodate synthesis.

This protocol is adapted from the reported synthesis of rare-earth iodates under hydrothermal conditions.

Objective: To synthesize crystalline α-Y(IO₃)₃ and β-Y(IO₃)₃.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Iodic acid (HIO₃) or Potassium iodate (KIO₃)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M aqueous solution of yttrium(III) nitrate hexahydrate.

-

Prepare a 0.5 M aqueous solution of iodic acid or potassium iodate.

-

-

Reaction Mixture:

-

In the Teflon liner of the autoclave, mix the yttrium nitrate solution and the iodic acid/potassium iodate solution in a 1:3 molar ratio of Y³⁺ to IO₃⁻.

-

Fill the liner to approximately 70% of its volume with deionized water.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 220 °C at a rate of 5 °C/min.

-

Maintain the temperature at 220 °C for 72 hours. The specific polymorph obtained (α or β) may be influenced by slight variations in pH and reactant concentrations.

-

Cool the autoclave to room temperature naturally.

-

-

Product Isolation and Purification:

-

Open the autoclave and collect the crystalline product by filtration.

-

Wash the crystals with deionized water to remove any unreacted precursors.

-

Wash with ethanol to facilitate drying.

-

Dry the product in an oven at 60 °C for 12 hours.

-

-

Characterization:

-

Confirm the crystal phase and purity using Powder X-ray Diffraction (PXRD).

-

Analyze the morphology and elemental composition using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX).

-

Investigate the thermal stability using Thermogravimetric Analysis (TGA).

-

This protocol is a solvent-free method adapted from the synthesis of other metal iodates.

Objective: To synthesize fine powders of this compound.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Potassium iodate (KIO₃)

-

High-energy ball mill with tungsten carbide or zirconia vials and balls

Procedure:

-

Reactant Preparation:

-

Weigh stoichiometric amounts of yttrium(III) nitrate hexahydrate and potassium iodate (1:3 molar ratio).

-

-

Milling:

-

Place the reactants into the milling vial along with the milling balls (ball-to-powder ratio of 10:1).

-

Mill the mixture at 400 rpm for 60 minutes.

-

-

Product Isolation and Purification:

-

Open the vial in a controlled environment to avoid moisture absorption.

-

Wash the resulting powder with deionized water to remove the potassium nitrate byproduct.

-

Centrifuge the mixture and decant the supernatant. Repeat the washing step three times.

-

Dry the final product in a vacuum oven at 80 °C for 24 hours.

-

-

Characterization:

-

Analyze the crystallinity and phase purity using PXRD.

-

Examine the particle size and morphology using SEM or Transmission Electron Microscopy (TEM).

-

Mandatory Visualization

The following diagrams illustrate the distinct geochemical pathways of yttrium and iodine, and a workflow for the synthesis of this compound.

Caption: Divergent Geochemical Cycles of Yttrium and Iodine.

References

Methodological & Application

Application Notes and Protocols for Yttrium Triiodate in Second-Harmonic Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium triiodate, Y(IO₃)₃, is a non-centrosymmetric inorganic crystalline material that holds promise for applications in nonlinear optics, particularly for second-harmonic generation (SHG). The acentric crystal structure of this compound is a key prerequisite for exhibiting a second-order nonlinear optical response. The presence of the iodate group (IO₃)⁻ is often associated with large nonlinear optical coefficients due to the high polarizability of the iodine and oxygen atoms and the stereochemically active lone pair of electrons on the iodine(V) center. These characteristics make this compound a candidate for frequency conversion of laser light, which is a critical technology in various scientific and industrial fields, including materials processing, medical diagnostics, and advanced imaging techniques.

This document provides an overview of the potential SHG properties of this compound, drawing comparisons with related materials, and offers detailed protocols for its synthesis and the characterization of its SHG efficiency.

Quantitative Data on Related Iodate Compounds

Specific quantitative SHG data for this compound is not extensively available in the published literature. However, data from structurally related rare-earth and metal iodates can provide valuable insights into its expected performance. The following table summarizes key SHG properties of representative iodate-containing compounds.

| Compound | SHG Efficiency (vs. KDP) | Band Gap (eV) | Phase Matching |

| Y(IO₃)(SO₄)·3H₂O | 0.7 | 4.60 | Phase-matchable |

| Ga(IO₃)₃ | 13 | 3.94 | Phase-matchable |

KDP = Potassium Dihydrogen Phosphate, a standard reference material for SHG measurements.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Crystals

This protocol describes the hydrothermal synthesis of this compound crystals. The insolubility of this compound in water (Ksp = 1.12 x 10⁻¹⁰) allows for its precipitation from an aqueous solution.

Materials:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Iodic acid (HIO₃)

-

Deionized water

-

Teflon-lined stainless steel autoclave (23 mL capacity)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve 1 mmol of Y(NO₃)₃·6H₂O in 5 mL of deionized water in a beaker.

-

In a separate beaker, dissolve 3 mmol of HIO₃ in 5 mL of deionized water.

-

-

Mixing and pH Adjustment:

-

Slowly add the yttrium nitrate solution to the iodic acid solution while stirring continuously.

-

A white precipitate of Y(IO₃)₃ will form immediately.

-

The pH of the resulting mixture can be adjusted, if necessary, using dilute nitric acid or ammonia solution to optimize crystal growth, though for this reaction, the acidic environment is generally suitable.

-

-

Hydrothermal Reaction:

-

Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 200°C at a rate of 5°C/min.

-

Hold the temperature at 200°C for 48 hours.

-

Cool the autoclave to room temperature naturally.

-

-

Product Recovery and Cleaning:

-

Open the autoclave and collect the crystalline product.

-

Wash the crystals with deionized water to remove any soluble impurities.

-

Wash the crystals with ethanol to aid in drying.

-

Dry the crystals in an oven at 60°C for 4 hours.

-

Logical Workflow for Hydrothermal Synthesis

Caption: Hydrothermal synthesis workflow for this compound crystals.

Protocol 2: Second-Harmonic Generation (SHG) Measurement using the Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency.[1][2][3][4][5] This method involves irradiating a powdered sample with a high-intensity laser and detecting the generated second-harmonic signal.

Materials and Equipment:

-

Pulsed Nd:YAG laser (1064 nm wavelength)

-

Sample holder for powdered materials

-

Reference material (e.g., KDP powder of a similar particle size)

-

Optical filters (to block the fundamental laser wavelength and pass the second-harmonic)

-

Photomultiplier tube (PMT) or a suitable photodetector

-

Oscilloscope for signal analysis

-

Sieves for particle size selection (e.g., 100-150 µm)

Procedure:

-

Sample Preparation:

-

Grind the synthesized Y(IO₃)₃ crystals into a fine powder using an agate mortar and pestle.

-

Sieve the powder to obtain a specific particle size range (e.g., 100-150 µm) to ensure consistency in scattering effects.

-

Prepare the KDP reference sample in the same particle size range.

-

Pack the powdered sample into a thin cell (e.g., a capillary tube or between two glass slides).

-

-

Experimental Setup:

-

Align the Nd:YAG laser to direct the beam onto the sample holder.

-

Place the sample holder at the focal point of a lens to maximize the power density on the sample.

-

Position the optical filters after the sample to block the 1064 nm fundamental beam and transmit the 532 nm SHG signal.

-

Place the PMT after the filters to detect the SHG signal.

-

Connect the output of the PMT to the oscilloscope.

-

-

Data Acquisition:

-

Irradiate the Y(IO₃)₃ sample with the laser and record the peak-to-peak voltage of the SHG signal on the oscilloscope.

-

Without changing the experimental setup, replace the sample with the KDP reference material.

-

Irradiate the KDP sample and record the peak-to-peak voltage of its SHG signal.

-

-

Data Analysis:

-

The SHG efficiency of the sample relative to KDP can be estimated by comparing the intensities of the SHG signals.

-

The relative SHG intensity (I_sample / I_KDP) provides a semi-quantitative measure of the material's nonlinear optical response.

-

Experimental Workflow for SHG Measurement

References

- 1. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second-harmonic generation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kurtz-perry powder technique: Topics by Science.gov [science.gov]

Application Notes and Protocols for Yttrium Triiodate in Nonlinear Optics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal iodates represent a significant class of materials in the field of nonlinear optics (NLO). Their non-centrosymmetric crystal structures, a prerequisite for second-order nonlinear optical phenomena like second-harmonic generation (SHG), make them promising candidates for applications in frequency conversion, such as in lasers to generate different wavelengths of light.[1] Yttrium, a rare-earth element, and its derivatives are utilized in various optical and electronic applications.[2] While specific research on the nonlinear optical properties of pure yttrium triiodate, Y(IO3)3, is limited in publicly available literature, the broader family of rare-earth iodates is under active investigation.

Recent studies on closely related compounds, such as the trivalent rare-earth iodate fluoride Y(IO3)2F, have demonstrated significant potential, suggesting that Y(IO3)3 is a compound of interest for further exploration.[3] These materials are valued for their potential to offer a balance between a strong SHG response and a wide optical bandgap, which is crucial for mid-infrared NLO applications.[4]

This document provides an overview of the potential applications of this compound in nonlinear optics, drawing comparative data from related compounds. It also presents detailed, generalized protocols for the synthesis and characterization of such materials, aimed at providing a practical starting point for researchers.

Potential Nonlinear Optical Applications

The primary application for a material like this compound in nonlinear optics would be Second-Harmonic Generation (SHG) . SHG is a process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength.[1]

Key applications stemming from this property include:

-

Frequency Doubling in Lasers: A common application is the generation of green (532 nm) laser light from an infrared (1064 nm) source.[1] Yttrium-based materials could be used as the NLO crystal in such laser systems.

-

Nonlinear Microscopy: SHG microscopy is a powerful imaging technique for examining structures in biological samples without the need for fluorescent labels.[5] Novel NLO materials can enhance the capabilities of this technology.

-

Optical Data Storage: Materials with tunable optical properties are being investigated for next-generation optical data storage applications.[6]

Quantitative Data

Table 1: Nonlinear Optical Properties of Y(IO3)2F

| Property | Value | Unit | Notes |

|---|---|---|---|

| Second-Harmonic Generation (SHG) Effect | ~2 | x KDP | Compared to Potassium Dihydrogen Phosphate (KDP), a standard NLO material. |

| Laser Damage Threshold (LDT) | ~39.6 | x AgGaS₂ | Compared to Silver Thiogallate, a common mid-IR NLO crystal. |

| Transparency Range | 0.26 - 10.0 | µm | Indicates its utility from the UV to the mid-infrared spectrum. |

| Crystal System | Orthorhombic | - | - |

| Space Group | Pca2₁ | - | A non-centrosymmetric space group, allowing for SHG. |

Experimental Protocols

The following protocols are generalized based on established methods for the synthesis and characterization of trivalent metal iodates and other NLO materials.[2][7] They provide a robust starting point for the investigation of this compound.

Protocol 1: Hydrothermal Synthesis of this compound Crystals

This protocol describes a hydrothermal method for the synthesis of Y(IO3)3 single crystals, adapted from procedures for other trivalent metal iodates like In(IO3)3.[2]

Materials:

-

Yttrium(III) oxide (Y₂O₃) or Yttrium(III) nitrate (Y(NO₃)₃·6H₂O)

-

Iodic acid (HIO₃) or Iodine pentoxide (I₂O₅)

-

Deionized water

-

23 mL Teflon-lined stainless steel autoclave

Procedure:

-

Combine stoichiometric amounts of the yttrium precursor and the iodine precursor in a Teflon liner. A typical molar ratio would be 1:3 for Y:I. For example, use 1 mmol of Y₂O₃ and 6 mmol of HIO₃.

-

Add approximately 10 mL of deionized water to the liner.

-

Stir the mixture thoroughly to ensure homogeneity.

-

Seal the Teflon liner inside the stainless steel autoclave.

-

Place the autoclave in an oven and heat to 200-230°C for 3-5 days.

-

Allow the autoclave to cool slowly to room temperature over 24-48 hours.

-

Open the autoclave and retrieve the contents.

-

Wash the resulting crystals with deionized water and then ethanol to remove any unreacted precursors.

-

Dry the crystals in air at room temperature.

Protocol 2: Characterization of Nonlinear Optical Properties

This protocol outlines the standard method for evaluating the second-harmonic generation (SHG) efficiency of a new material in powder form.

Apparatus:

-

Pulsed Nd:YAG laser (1064 nm wavelength)

-

Sample holder for powdered material

-

Filters to block the fundamental laser wavelength (1064 nm)

-

Photomultiplier tube (PMT) or a suitable photodetector

-

Oscilloscope

-

Reference material (e.g., powdered KDP)

Procedure:

-

Grind the synthesized this compound crystals into a fine powder.

-

Sieve the powder to obtain different particle size ranges (e.g., 25-50 µm, 50-75 µm, etc.). This is important for phase-matching assessment.

-

Pack the powdered sample into a capillary tube or a thin holder.

-

Mount the sample in the path of the pulsed Nd:YAG laser beam.

-

Direct the laser onto the sample.

-

Place the 1064 nm blocking filters between the sample and the detector to ensure only the SHG signal (at 532 nm) is measured.

-

Record the intensity of the 532 nm light using the PMT and oscilloscope.

-

Replace the sample with the KDP reference powder of the same particle size range and repeat the measurement under identical conditions.

-

The SHG efficiency of this compound can be reported as a multiple of the KDP standard.

Visualizations

Conceptual Diagrams

Caption: Principle of Second-Harmonic Generation (SHG) in a nonlinear crystal.

Caption: Experimental workflow for synthesis and NLO characterization.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. Helix-constructed polar rare-earth iodate fluoride as a laser nonlinear optical multifunctional material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. WebElements Periodic Table » Yttrium » yttrium triiodide [webelements.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Hydrothermal Synthesis of Yttrium Triiodate Microcrystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium triiodate (Y(IO3)3) microcrystals are inorganic compounds that have garnered interest for their potential applications in various fields, including as nonlinear optical materials and potentially as a source of yttrium for further chemical synthesis. Hydrothermal synthesis offers a robust method for the preparation of well-defined crystalline materials by employing elevated temperatures and pressures in aqueous solutions. This technique facilitates control over crystal size, morphology, and purity.

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of this compound microcrystals via a hydrothermal route. The information is intended to guide researchers in the successful preparation and characterization of this material.

Key Experimental Protocols

A proposed experimental protocol for the hydrothermal synthesis of this compound microcrystals is detailed below. This protocol is based on established methods for the synthesis of rare-earth iodates.[1][2]

Materials:

-

Yttrium(III) oxide (Y2O3, 99.9%)

-

Iodic acid (HIO3, 99.5%)

-

Deionized water

-

Teflon-lined stainless steel autoclave (23 mL capacity)

Equipment:

-

Programmable laboratory oven

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

-

Scanning Electron Microscope (SEM)

-

X-ray Diffractometer (XRD)

-

Thermogravimetric Analyzer (TGA)

Protocol: Hydrothermal Synthesis of this compound Dihydrate (Y(IO3)3 · 2H2O)

-

Precursor Preparation:

-

In a typical synthesis, weigh 0.113 g of yttrium(III) oxide (Y2O3, 0.5 mmol).

-

Weigh 0.528 g of iodic acid (HIO3, 3 mmol).

-

-

Reaction Mixture:

-

Combine the yttrium oxide and iodic acid in a beaker.

-

Add 5 mL of deionized water to the beaker.

-

Stir the mixture to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Transfer the resulting slurry into a 23-mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable laboratory oven.

-

Heat the autoclave to 220°C and maintain this temperature for 4 days.[3]

-

After the reaction period, cool the autoclave slowly to room temperature at a rate of 6°C per hour.[3]

-

-

Product Recovery and Purification:

-

Once cooled, carefully open the autoclave in a fume hood.

-

Recover the solid product by filtration.

-

Wash the collected crystals thoroughly with deionized water to remove any unreacted precursors or byproducts.

-

Dry the final product in an oven at 60°C for 12 hours.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound microcrystals synthesized via hydrothermal methods.

Table 1: Hydrothermal Synthesis Parameters

| Parameter | Value | Reference |

| Yttrium Precursor | Yttrium(III) oxide (Y2O3) | [2] |

| Iodate Precursor | Iodic Acid (HIO3) | [2] |

| Molar Ratio (Y:IO3) | 1:3 | N/A |

| Temperature | 220 °C | [3] |

| Reaction Time | 4 days | [3] |

| Product | Y(IO3)3 · 2H2O | [1] |

Table 2: Crystallographic Data for Y(IO3)3 · 2H2O

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a (Å) | 7.3529(2) | [1] |

| b (Å) | 10.5112(4) | [1] |

| c (Å) | 7.0282(2) | [1] |

| α (°) | 105.177(1) | [1] |

| β (°) | 109.814(1) | [1] |

| γ (°) | 95.179(1) | [1] |

Table 3: Thermal Analysis Data (TGA)

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 250 | ~5.6% | Loss of two water molecules |

| > 450 | > 60% | Decomposition of iodate to oxide |

Note: The data in Table 3 is representative and may vary based on specific experimental conditions such as heating rate.

Visualizations

Diagram 1: Experimental Workflow for Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of this compound microcrystals.

Diagram 2: Logical Relationships in Synthesis

Caption: Influence of synthesis parameters on microcrystal properties.

References

Application Notes and Protocols for the Flux Growth of Yttrium Triiodate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium triiodate, Y(IO)3, is a promising inorganic nonlinear optical (NLO) material. Its crystal structure is anticipated to lead to favorable properties for applications in laser technology, frequency conversion, and other photonic devices. The growth of large, high-quality single crystals is crucial for the characterization of its physical properties and for the fabrication of optical components.

The flux growth method is a solution growth technique at high temperatures, where a molten salt (the flux) is used as a solvent for the material to be crystallized. This method is particularly well-suited for materials that have high melting points, decompose before melting, or undergo phase transitions at elevated temperatures. By dissolving the constituent materials in a suitable flux, single crystals can be grown at temperatures significantly lower than their melting points.

Proposed Materials and Equipment

Starting Materials

| Material | Purity | Supplier (Example) | Purpose |

| Yttrium(III) Oxide (Y₂O₃) | 99.99% | Sigma-Aldrich, Alfa Aesar | Yttrium source |

| Iodine(V) Oxide (I₂O₅) | 99.5%+ | Sigma-Aldrich, Alfa Aesar | Iodate source |

| Proposed Flux Components | |||

| Lead(II) Oxide (PbO) | 99.9%+ | Sigma-Aldrich, Alfa Aesar | Primary Flux Component |

| Lead(II) Fluoride (PbF₂) | 99.9%+ | Sigma-Aldrich, Alfa Aesar | Flux Modifier |

| Bismuth(III) Oxide (Bi₂O₃) | 99.9%+ | Sigma-Aldrich, Alfa Aesar | Alternative Primary Flux Component |

| Molybdenum(VI) Oxide (MoO₃) | 99.9%+ | Sigma-Aldrich, Alfa Aesar | Alternative Flux Component |

| Boron Oxide (B₂O₃) | 99.98% | Sigma-Aldrich, Alfa Aesar | Flux Viscosity Modifier |

Equipment

-

High-temperature programmable furnace (up to 1200 °C)

-

Platinum or alumina crucibles (50-100 mL capacity)

-

Crucible lid (platinum or alumina)

-

Fume hood

-

Personal protective equipment (safety glasses, heat-resistant gloves, lab coat)

-

Analytical balance

-

Spatulas and weighing boats

-

Optical microscope for crystal inspection

-

X-ray diffractometer (XRD) for phase identification

Proposed Experimental Protocol: Flux Growth of Y(IO)₃

This protocol outlines a general procedure for the flux growth of Y(IO)₃ single crystals. Optimization of the molar ratios, temperature profile, and flux composition will be necessary to achieve the desired crystal size and quality.

Preparation of the Precursor Mixture

-

Calculate Molar Ratios: A starting point for the solute (Y(IO)₃) to flux ratio is typically between 1:5 and 1:20 by mole. The solute itself is formed in-situ from the reaction of Y₂O₃ and I₂O₅. The stoichiometry for the formation of Y(IO)₃ is: Y₂O₃ + 3I₂O₅ → 2Y(IO₃)₃

-

Weighing: Accurately weigh the appropriate amounts of Y₂O₃, I₂O₅, and the chosen flux components.

-

Example Mixture (using PbO-PbF₂ flux):

-

Y₂O₃

-

I₂O₅

-

PbO

-

PbF₂ (Specific molar ratios will require experimental determination)

-

-

-

Mixing: Thoroughly mix the powders in a clean, dry crucible. Ensure a homogeneous mixture to facilitate a complete reaction.

Crystal Growth Procedure

The crystal growth process involves heating the mixture to a high temperature to ensure complete dissolution and homogenization, followed by a slow cooling period to allow for crystal nucleation and growth.

Table 1: Proposed Temperature Profile for Flux Growth of Y(IO)₃

| Step | Process | Temperature Range (°C) | Rate | Duration (hours) | Notes |

| 1 | Heating | Room Temp. → 950-1050 | 100-200 °C/h | 8-10 | Initial ramp-up to soaking temperature. |

| 2 | Soaking | 950-1050 | - | 10-20 | Homogenization of the melt. |

| 3 | Slow Cooling | 950-1050 → 700-800 | 1-5 °C/h | 100-200 | Crystal growth phase. |

| 4 | Rapid Cooling | 700-800 → Room Temp. | 100-200 °C/h | 6-8 | Quenching to prevent further nucleation. |

Crystal Harvesting

-

Once the furnace has cooled to room temperature, carefully remove the crucible.

-

The grown crystals will be embedded in the solidified flux matrix.

-

The flux can be removed by dissolving it in a suitable solvent, typically a dilute acid (e.g., nitric acid). This process should be performed in a fume hood.

-

Caution: The choice of solvent should be one that dissolves the flux without significantly affecting the Y(IO)₃ crystals. Preliminary testing on small samples is recommended.

-

-

Carefully decant the solvent and wash the crystals with deionized water and then ethanol.

-

Dry the harvested crystals at room temperature.

Visualization of the Experimental Workflow

Caption: Figure 1. Experimental Workflow for Flux Growth of Y(IO)3.

Characterization

The grown crystals should be characterized to determine their quality, size, and crystal structure.

-

Optical Microscopy: To visually inspect the crystals for defects, inclusions, and to determine their morphology and size.

-

X-ray Diffraction (XRD): To confirm the crystal phase and determine the lattice parameters. Single-crystal XRD is necessary to fully resolve the crystal structure.

Safety Precautions

-

Work in a well-ventilated area, preferably a fume hood, especially when handling powders and dissolving the flux in acid.

-

Use appropriate personal protective equipment, including safety glasses, lab coat, and heat-resistant gloves when working with the furnace.

-

Lead compounds (PbO, PbF₂) are toxic. Handle with care and dispose of waste according to institutional guidelines.

-

Iodine(V) oxide is a strong oxidizing agent. Avoid contact with combustible materials.

This document provides a starting point for the development of a robust protocol for the flux growth of this compound single crystals. Systematic optimization of the parameters outlined herein will be key to obtaining high-quality crystals for further research and application.

Solution-Based Methods for Yttrium Triiodate Thin Film Deposition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium triiodate, Y(IO₃)₃, is an inorganic compound that has garnered interest for its potential applications in nonlinear optics, including second harmonic generation (SHG) and other frequency conversion technologies. Thin films of this material are particularly desirable for integrated photonic devices. Solution-based deposition methods offer a cost-effective and scalable approach to fabricating high-quality this compound thin films. These techniques, such as spin coating of precursor solutions, provide excellent control over film thickness and uniformity.

This document provides detailed application notes and experimental protocols for the deposition of this compound thin films using solution-based methods. The protocols outlined below are based on the chemical precipitation of this compound from aqueous solutions, followed by the application of the precursor solution to a substrate via spin coating.

I. Precursor Solution Synthesis: Chemical Precipitation

The synthesis of the this compound precursor solution is a critical first step. This protocol is based on the reaction of an aqueous solution of a soluble yttrium salt, such as yttrium nitrate [Y(NO₃)₃], with an iodate source, typically iodic acid (HIO₃) or an alkali metal iodate (e.g., KIO₃). The low solubility of this compound in water allows for its precipitation.

Experimental Protocol: this compound Precursor Synthesis

Materials:

-

Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Iodic acid (HIO₃) or Potassium iodate (KIO₃)

-

Deionized (DI) water

-

Ethanol or 2-methoxyethanol (solvent for spin coating)

-

Substrates (e.g., quartz, silicon, or glass slides)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.2 µm pore size)

Procedure:

-

Prepare Yttrium Nitrate Solution: Dissolve a stoichiometric amount of yttrium (III) nitrate hexahydrate in DI water to achieve a desired final concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

-

Prepare Iodate Solution: Prepare a stoichiometric excess of the iodate source (e.g., 0.3 M HIO₃ or KIO₃) in a separate beaker with DI water. A 1:3 molar ratio of Y³⁺ to IO₃⁻ is required.

-

Precipitation: Slowly add the yttrium nitrate solution to the vigorously stirring iodate solution. A white precipitate of this compound will form immediately.

-

Aging: Continue stirring the suspension for a period of 1 to 24 hours to allow for particle growth and improved crystallinity of the precipitate.

-

Separation and Washing: Separate the this compound precipitate from the solution by centrifugation. Discard the supernatant and wash the precipitate several times with DI water to remove any unreacted precursors or byproducts. Repeat the centrifugation and washing steps 3-4 times.

-

Drying: Dry the purified this compound precipitate in an oven at a low temperature (e.g., 60-80 °C) to remove residual water.

-

Precursor Solution for Spin Coating: Disperse the dried this compound powder in a suitable solvent for spin coating, such as ethanol or 2-methoxyethanol, to achieve the desired concentration for thin film deposition. The concentration will influence the final film thickness.

-

Filtration: Filter the precursor solution through a 0.2 µm syringe filter to remove any agglomerates before spin coating.

II. Thin Film Deposition: Spin Coating

Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing the precursor solution onto the center of a substrate and then spinning the substrate at high speed.

Experimental Protocol: Spin Coating of this compound Films

Equipment:

-

Spin coater

-

Hot plate

-

Furnace or rapid thermal annealing (RTA) system

Procedure:

-

Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and DI water, followed by drying with a nitrogen gun). For some applications, a surface treatment (e.g., oxygen plasma) may be used to improve the wettability.

-

Dispensing Solution: Place the cleaned substrate on the spin coater chuck. Dispense an adequate amount of the filtered this compound precursor solution onto the center of the substrate to cover a significant portion of the surface.

-

Spin Coating:

-

Spread Cycle (Low Speed): Spin the substrate at a low speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the surface.

-

High-Speed Cycle: Ramp up to a higher speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

-

-

Drying (Soft Bake): Transfer the coated substrate to a hot plate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.

-

Multi-layer Deposition (Optional): Repeat steps 2-4 to deposit multiple layers and increase the film thickness. A soft bake is typically performed after each layer.

-

Annealing (Hard Bake): Place the substrate in a furnace or RTA system and anneal at a higher temperature to crystallize the film and remove any residual organic compounds. The annealing temperature and duration will depend on the substrate and the desired crystalline phase of the this compound.

III. Quantitative Data Summary

The following table summarizes typical experimental parameters for the solution-based deposition of this compound thin films. These values should be considered as a starting point and may require optimization for specific applications and equipment.

| Parameter | Value Range | Notes |

| Precursor Solution | ||

| Yttrium Precursor Concentration | 0.05 - 0.5 M | Y(NO₃)₃·6H₂O in DI water |

| Iodate Precursor Concentration | 0.15 - 1.5 M | HIO₃ or KIO₃ in DI water (3x molar excess) |

| Spin Coating Solvent | Ethanol, 2-methoxyethanol | |

| Spin Coating Parameters | ||

| Spread Speed | 500 - 1500 rpm | |

| Spread Time | 5 - 15 s | |

| Final Spin Speed | 1500 - 6000 rpm | Higher speed results in thinner films |

| Final Spin Time | 30 - 90 s | |

| Thermal Treatment | ||

| Soft Bake Temperature | 100 - 150 °C | To evaporate the solvent |

| Soft Bake Time | 5 - 15 min | Performed after each layer |

| Annealing Temperature | 300 - 600 °C | For crystallization |

| Annealing Time | 30 - 120 min |

IV. Visualized Workflows and Relationships

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows and relationships.

Caption: Experimental workflow for solution-based deposition of Y(IO₃)₃ thin films.

Caption: Logical relationship of key parameters influencing final film thickness.

V. Characterization of this compound Thin Films

After deposition and annealing, the this compound thin films should be characterized to determine their structural, morphological, and optical properties.

-

X-ray Diffraction (XRD): To confirm the crystalline phase of the this compound and determine the crystallite size and orientation.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology, film uniformity, and thickness (from cross-sectional images).

-

Atomic Force Microscopy (AFM): To quantify the surface roughness of the deposited films.

-

UV-Vis-NIR Spectroscopy: To measure the optical transmittance and determine the band gap of the material.

-

Ellipsometry: To accurately measure the refractive index and film thickness.

-

Nonlinear Optical Characterization: Techniques like the Kurtz-Perry powder method or Z-scan can be used to evaluate the second-order nonlinear optical susceptibility.

VI. Applications

This compound thin films prepared by these solution-based methods are promising for a variety of applications, particularly in the field of photonics and potentially in drug development as functional coatings or components in analytical devices.

-

Nonlinear Optics: Frequency doubling (second harmonic generation) of lasers, optical parametric oscillation, and other frequency conversion applications.

-

Integrated Photonics: As active components in miniaturized optical circuits and waveguides.

-

Sensors: The piezoelectric properties of non-centrosymmetric crystals like this compound could be exploited in sensor applications.

These detailed protocols and application notes provide a comprehensive guide for the successful deposition of this compound thin films using cost-effective and scalable solution-based methods. Further optimization of the described parameters may be necessary to achieve the desired film properties for specific applications.

Application Notes and Protocols for Rare-Earth Doped Yttrium Oxide (Y₂O₃)